BTK Inhibition Potency: Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivative 18 Matches Ibrutinib's Sub-Nanomolar Activity
The pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative 18 demonstrated BTK inhibitory activity comparable to the FDA-approved drug ibrutinib, a key comparator in B-cell malignancy research [1]. This quantitative parity validates the core scaffold's potential for developing next-generation BTK inhibitors.
| Evidence Dimension | BTK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.8 nM (for derivative 18) |
| Comparator Or Baseline | Ibrutinib: IC50 = 0.6 nM |
| Quantified Difference | 1.33-fold difference; comparable potency |
| Conditions | In vitro enzymatic inhibition assay |
Why This Matters
This data confirms the core scaffold can achieve gold-standard potency, reducing the risk for research programs targeting BTK-driven cancers.
- [1] Diao, Y., Fang, X., Song, P., Lai, M., Tong, L., Hao, Y., ... & Li, H. (2019). Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3390-3395. View Source
